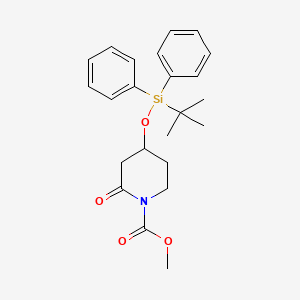
4-(Chloromethyl)-3-fluoro-2,4'-bipyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Chloromethyl)-3-fluoro-2,4’-bipyridine is a heterocyclic organic compound that belongs to the bipyridine family. This compound is characterized by the presence of a chloromethyl group and a fluorine atom attached to the bipyridine core. Bipyridines are known for their versatile applications in various fields, including coordination chemistry, pharmaceuticals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-3-fluoro-2,4’-bipyridine typically involves the halogenation of a bipyridine precursor. One common method is the chloromethylation of 3-fluoro-2,4’-bipyridine using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride . The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic and facilitating the nucleophilic attack by the bipyridine ring.
Industrial Production Methods: Industrial production of 4-(Chloromethyl)-3-fluoro-2,4’-bipyridine may involve large-scale halogenation processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reagent concentration, is crucial for optimizing the production process.
化学反应分析
Types of Reactions: 4-(Chloromethyl)-3-fluoro-2,4’-bipyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in redox reactions, where the bipyridine core can be oxidized or reduced depending on the reaction conditions.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Substituted bipyridines with various functional groups.
Oxidation: Oxidized bipyridine derivatives.
Reduction: Reduced bipyridine derivatives.
科学研究应用
4-(Chloromethyl)-3-fluoro-2,4’-bipyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanocomposites.
作用机制
The mechanism of action of 4-(Chloromethyl)-3-fluoro-2,4’-bipyridine involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the fluorine atom can enhance the compound’s binding affinity and selectivity . The bipyridine core can participate in redox reactions, influencing cellular pathways and molecular interactions .
相似化合物的比较
- 4-(Chloromethyl)-2,2’-bipyridine
- 4-(Chloromethyl)-4’-fluoro-2,2’-bipyridine
- 4-(Chloromethyl)-3,3’-bipyridine
Comparison: 4-(Chloromethyl)-3-fluoro-2,4’-bipyridine is unique due to the presence of both a chloromethyl group and a fluorine atom on the bipyridine core. This combination imparts distinct chemical reactivity and biological activity compared to other bipyridine derivatives . The fluorine atom enhances the compound’s stability and lipophilicity, making it more suitable for certain applications in medicinal chemistry and materials science .
属性
分子式 |
C11H8ClFN2 |
|---|---|
分子量 |
222.64 g/mol |
IUPAC 名称 |
4-(chloromethyl)-3-fluoro-2-pyridin-4-ylpyridine |
InChI |
InChI=1S/C11H8ClFN2/c12-7-9-3-6-15-11(10(9)13)8-1-4-14-5-2-8/h1-6H,7H2 |
InChI 键 |
IDLORJIDWRSUIR-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC=C1C2=NC=CC(=C2F)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(4-Methoxyanilino)-6-phenyl-1,3,5-triazin-2-yl]benzamide](/img/structure/B13148180.png)
![3-Methyl-1-[(5-methylfuran-2-yl)methyl]piperazine](/img/structure/B13148186.png)

![8-Methoxy-2,5-dihydro-1H-pyrido[4,3-b]indole](/img/structure/B13148193.png)
![7-Benzyl-4-(thiophen-2-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13148195.png)



![5-[3-(Dimethylamino)pyrrolidin-1-yl]furan-2-carbaldehyde](/img/structure/B13148208.png)

![(1R)-1-(5-Chlorobenzo[D]furan-2-YL)-2-methylpropylamine](/img/structure/B13148221.png)
![9,10-Anthracenedione, 1,5-bis[(6-hydroxyhexyl)thio]-](/img/structure/B13148225.png)

![azane;[(2R)-3-[hydroxy-[(1S,2R,3S,4S,5R,6R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13148236.png)
